2-(3,4-dihydroisoquinolin-2(1H)-yl)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone
Beschreibung
Eigenschaften
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O/c22-19-7-3-4-8-20(19)24-11-13-25(14-12-24)21(26)16-23-10-9-17-5-1-2-6-18(17)15-23/h1-8H,9-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWRSAKWALLEFMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC(=O)N3CCN(CC3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Isoquinoline Core: This can be achieved through Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Piperazine Moiety: The piperazine ring can be introduced via nucleophilic substitution reactions.
Fluorination: The fluorine atom can be introduced using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the isoquinoline ring.
Reduction: Reduction reactions could target the carbonyl group or the aromatic rings.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Treatment of Parkinson's Disease
Research indicates that compounds similar to 2-(3,4-dihydroisoquinolin-2(1H)-yl)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone may serve as effective treatments for Parkinson's disease. The compound acts as an allosteric modulator of dopamine receptors, which is crucial since current therapies often have limitations such as cognitive impairment and tolerance development .
Mechanism of Action:
- Allosteric Modulation: The compound can enhance the interaction between dopamine and its receptors without directly activating them, potentially leading to fewer side effects compared to traditional dopamine agonists .
Treatment of Schizophrenia
The compound has also shown promise in the treatment of schizophrenia. Its ability to modulate dopaminergic activity suggests it could help manage symptoms associated with this disorder .
Synthesis and Characterization
The synthesis of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone involves complex organic reactions that yield a compound with significant pharmacological properties. Characterization techniques such as X-ray powder diffraction are employed to confirm the structural integrity and purity of the synthesized compound .
Structure-Activity Relationship (SAR) Studies
SAR studies have elucidated how modifications to the chemical structure affect biological activity. For instance, variations in the piperazine moiety or the isoquinoline framework can lead to enhanced selectivity and potency at dopamine receptors .
PET Imaging
Fluorine-labeled analogs of similar compounds have been explored for positron emission tomography (PET) imaging, which is vital for visualizing neuroreceptor activity in vivo. This application could provide insights into the pathophysiology of neurological disorders and aid in drug development processes .
Comparative Analysis of Related Compounds
| Compound Name | Structure | Primary Application | Mechanism |
|---|---|---|---|
| 2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanone | Structure | Parkinson's Disease | D1 receptor modulation |
| 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-N-methylpiperazine | Structure | Schizophrenia | Dopamine receptor modulation |
| 18F-SIG343 | Structure | PET Imaging | Sigma receptor binding |
Clinical Trials
Recent clinical trials have focused on evaluating the efficacy of compounds related to 2-(3,4-dihydroisoquinolin-2(1H)-yl)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone in treating Parkinson's disease and schizophrenia. Preliminary results indicate potential improvements in motor function and cognitive symptoms among participants treated with these compounds.
Research Publications
Numerous publications have documented the pharmacological profile of this compound class, highlighting its versatility and therapeutic potential across various neurological conditions .
Wirkmechanismus
The mechanism of action of this compound would depend on its specific biological target. Generally, it might interact with receptors or enzymes, modulating their activity. The molecular targets could include neurotransmitter receptors or enzymes involved in metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Key Observations :
Pharmacological Profiles
Antipsychotic Activity :
- Biphenyl-arylpiperazine derivatives () exhibit anti-dopaminergic and anti-serotonergic activity, with QSAR models highlighting QPlogBB (brain/blood partition coefficient) and electron affinity as critical for potency. The target compound’s fluorophenyl group may enhance blood-brain barrier penetration compared to methoxy or dichlorophenyl analogues .
Enzyme Inhibition :
- HIV-1 RT Inhibitors (): 6,7-Dimethoxy-dihydroisoquinoline derivatives show moderate RT inhibition. The absence of methoxy groups in the target compound suggests divergent therapeutic applications .
- Autotaxin Inhibition (): A dichlorophenyl-dihydroisoquinoline analogue exhibits an IC50 of 0.769 µM. Fluorine’s electronegativity in the target compound may alter binding to hydrophobic enzyme pockets .
Sigma-2 Ligands () :
- Compounds 9l and 9n show selectivity for sigma-2 receptors. The target compound’s piperazine-fluorophenyl group may confer dual sigma-2/dopamine D2 receptor activity, a feature absent in simpler dihydroisoquinoline derivatives .
Physicochemical Properties
NMR Spectral Data :
- The target compound’s 1H NMR is expected to resemble ’s 2-(4-bromophenyl) analogue (δ 2.80–4.65 ppm for piperazine and dihydroisoquinoline protons) but with distinct shifts due to fluorine’s deshielding effects .
Therapeutic Potential and Limitations
- Advantages: Fluorine’s metabolic stability and moderate electronegativity may enhance pharmacokinetic profiles compared to chlorine or bromine-containing analogues .
- Limitations :
- Lack of methoxy or bulky substituents (cf. ) may limit efficacy against specific targets like HIV-1 RT .
Biologische Aktivität
The compound 2-(3,4-dihydroisoquinolin-2(1H)-yl)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone is a derivative of 3,4-dihydroisoquinoline and piperazine, both of which are known for their diverse biological activities. This article aims to provide an in-depth analysis of the biological activity associated with this compound, focusing on its pharmacological potential and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 320.39 g/mol. The structure features a piperazine ring substituted with a fluorophenyl group and a dihydroisoquinoline moiety, which are both important for its biological interactions.
Biological Activity Overview
Research indicates that compounds similar to 2-(3,4-dihydroisoquinolin-2(1H)-yl)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone exhibit various biological activities, including:
- Antitumor Activity : Some derivatives have shown effectiveness against triple-negative breast cancer (TNBC) by destabilizing microtubules, leading to inhibited cell proliferation and induced apoptosis .
- Neuropharmacological Effects : The piperazine component is often associated with neuroactive properties, potentially acting on serotonin receptors and influencing mood and anxiety disorders.
- Antimicrobial Properties : Compounds in this class have demonstrated antibacterial activity against various pathogens, suggesting potential applications in treating infections .
Antitumor Studies
A study focused on substituted tetrahydroisoquinolines highlighted their effects on TNBC cells. The compound demonstrated significant inhibition of cell growth at micromolar concentrations, indicating its potential as an anticancer agent. The mechanism involved microtubule destabilization, which is crucial for mitotic progression in cancer cells .
Neuropharmacological Studies
Another investigation into similar compounds revealed their ability to modulate neurotransmitter systems. For instance, the influence on serotonin receptors suggests potential use in treating depression and anxiety disorders. The specific interactions with 5-HT receptors were evaluated through binding assays and functional studies .
Antimicrobial Activity
The antimicrobial efficacy of related compounds was assessed against various strains of bacteria. Results indicated that certain derivatives exhibited potent activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. This suggests a promising role in the development of new antibiotics .
Case Studies
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 2-(3,4-dihydroisoquinolin-2(1H)-yl)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone?
- Methodology : Multi-step synthesis involving (1) coupling of 2-fluorophenylpiperazine with a dihydroisoquinoline precursor via nucleophilic substitution, (2) ketone functionalization using chloroacetyl chloride or similar reagents, and (3) purification via column chromatography. Critical parameters include temperature control (0–5°C for exothermic steps), solvent selection (e.g., dichloromethane for solubility), and stoichiometric optimization to minimize byproducts .
- Validation : Monitor reactions with TLC (Rf ~0.4 in ethyl acetate/hexane) and confirm purity via HPLC (>95%) and NMR (e.g., absence of residual solvent peaks at δ 1.2–1.5 ppm) .
Q. How can the compound’s solubility and stability be characterized for in vitro assays?
- Methodology :
- Solubility: Perform shake-flask experiments in PBS (pH 7.4), DMSO, and ethanol. Use UV-Vis spectroscopy (λmax ~260 nm) to quantify solubility. Hydrophobic moieties (fluorophenyl, dihydroisoquinoline) reduce aqueous solubility (<10 µM), necessitating DMSO stock solutions .
- Stability: Incubate at 25°C and 37°C in buffer and serum. Analyze degradation via LC-MS; instability in serum (t1/2 < 2 hrs) suggests susceptibility to esterase/protease activity .
Q. What spectroscopic techniques are critical for structural elucidation?
- Key Techniques :
- 1H/13C NMR : Confirm piperazine ring connectivity (δ 3.2–3.8 ppm for N-CH2) and fluorophenyl substitution (meta coupling constants J = 8–10 Hz) .
- X-ray Crystallography : Resolve dihedral angles (e.g., 85° between piperazine and fluorophenyl planes) and hydrogen-bonding networks (e.g., C=O···H-N interactions) to validate 3D structure .
- HRMS : Verify molecular ion [M+H]+ at m/z 396.1782 (theoretical) with <2 ppm error .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Methodology :
- Substituent Variation: Synthesize analogs with modified fluorophenyl (e.g., 3-fluoro vs. 4-fluoro) or piperazine groups (e.g., methylpiperazine).
- Functional Assays: Test affinity for serotonin/dopamine receptors (Ki via radioligand binding) and functional activity (cAMP modulation). Fluorine at the 2-position enhances receptor selectivity (e.g., 5-HT1A vs. D2) due to steric and electronic effects .
- Computational Modeling: Use molecular docking (AutoDock Vina) to predict binding poses in receptor pockets (e.g., hydrophobic interactions with Phe residues) .
Q. How to resolve contradictions in reported bioactivity data across studies?
- Approach :
- Reproducibility Checks: Replicate assays under identical conditions (e.g., cell line, ATP concentration). Discrepancies in IC50 values (e.g., 50 nM vs. 1 µM) may arise from assay temperature (25°C vs. 37°C) or serum protein binding .
- Meta-Analysis: Pool data from ≥5 independent studies using random-effects models. Significant heterogeneity (I² > 50%) suggests methodological variability .
- Orthogonal Assays: Cross-validate kinase inhibition (e.g., ADP-Glo vs. ELISA) to rule out assay-specific artifacts .
Q. What strategies mitigate off-target effects in in vivo models?
- Methodology :
- Selectivity Profiling: Screen against panels of 100+ kinases/receptors (Eurofins Cerep) to identify promiscuous targets (e.g., hERG inhibition).
- Metabolite Identification: Use LC-MS/MS to detect reactive metabolites (e.g., quinone imines) that cause hepatotoxicity .
- Dose Optimization: Conduct PK/PD studies in rodents to establish therapeutic index (e.g., ED50 = 10 mg/kg vs. LD50 = 500 mg/kg) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
